Trifluoroacetyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

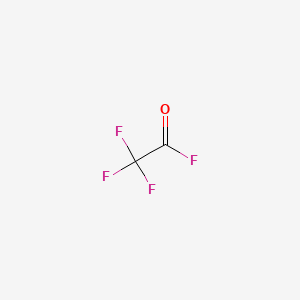

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPGADSNJKOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059867 | |

| Record name | Perfluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-34-7 | |

| Record name | Trifluoroacetyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroacetyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Trifluoroacetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetyl fluoride (B91410) (TFAF), with the chemical formula C₂F₄O, is a highly reactive organofluorine compound.[1] It is a colorless, non-flammable, and toxic gas at standard conditions.[2][3][4] The presence of a trifluoromethyl group attached to the carbonyl carbon makes it a potent electrophile and a valuable reagent in organic synthesis.[5] This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of trifluoroacetyl fluoride, with a focus on its utility for professionals in research and drug development. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as bioavailability and metabolic stability, making TFAF a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]

Chemical and Physical Properties

This compound is characterized by its high reactivity, which stems from the strong electron-withdrawing nature of the fluorine atoms.[5] Its physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂F₄O | [1] |

| Molecular Weight | 116.01 g/mol | [1] |

| CAS Number | 354-34-7 | [1] |

| IUPAC Name | 2,2,2-trifluoroacetyl fluoride | [2] |

| Appearance | Colorless gas | [2] |

| Boiling Point | -59 °C | [2] |

| Solubility in Water | Reacts with water | [2] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound.

-

From Trichloroacetyl Chloride: A common industrial method involves the gas-phase reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride, often in the presence of a catalyst.[5][6]

-

From Trifluoroacetic Anhydride (B1165640): this compound can be synthesized by the reaction of trifluoroacetic anhydride with anhydrous hydrogen fluoride.[2] (CF₃CO)₂O + HF → CF₃COF + CF₃COOH

-

From Trifluoroacetic Acid: The reaction of trifluoroacetic acid with vanadium pentafluoride also yields this compound.[2] CF₃COOH + VF₅ → VOF₃ + HF + CF₃COF↑

-

From Hexafluorothioacetone (B74735) Dimer: A process involving the reaction of hexafluorothioacetone dimer in an aprotic solvent with an alkali metal fluoride and an oxidizing agent can also be used.[7]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the highly electrophilic nature of its carbonyl carbon. The strong electron-withdrawing effects of both the trifluoromethyl group and the acyl fluoride atom create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5]

Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. A wide range of nucleophiles react readily with TFAF to introduce the trifluoroacetyl group.

-

Hydrolysis: this compound reacts violently with water to produce trifluoroacetic acid and hydrogen fluoride.[1][2] This reaction is of interest in atmospheric chemistry.[5]

-

Reaction with Alcohols: Alcohols react with TFAF to form trifluoroacetyl esters (CF₃COOR).[5]

-

Reaction with Amines: Amines readily react to yield trifluoroacetyl amides.[1]

-

Reaction with Fluoride Ions: In the presence of fluoride sources like cesium fluoride (CsF) or rubidium fluoride (RbF) in acetonitrile, this compound can form pentafluoroethanolates.[2] CF₃COF + MF → CF₃CF₂OM (M = Rb, Cs)

References

- 1. Buy this compound | 354-34-7 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. This compound | 354-34-7 | Benchchem [benchchem.com]

- 6. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. US4374782A - Synthesis of this compound - Google Patents [patents.google.com]

Trifluoroacetyl fluoride reaction mechanisms with nucleophiles

An In-depth Technical Guide to the Reaction Mechanisms of Trifluoroacetyl Fluoride (B91410) with Nucleophiles

Abstract

Trifluoroacetyl fluoride (TFAF) is a highly reactive organofluorine compound characterized by a strongly electrophilic carbonyl carbon. This reactivity, driven by the potent electron-withdrawing effects of its trifluoromethyl group and acyl fluoride, makes it a valuable, albeit hazardous, reagent for the introduction of the trifluoroacetyl moiety. Understanding its reaction mechanisms with various nucleophiles is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and advanced materials where fluorine incorporation can enhance metabolic stability and bioavailability. This guide provides a detailed overview of the core reaction mechanisms, presents available quantitative kinetic data, details relevant experimental protocols for trifluoroacetylation, and visualizes the fundamental reaction pathways.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The predominant reaction mechanism for this compound with nucleophiles is nucleophilic acyl substitution . The carbonyl carbon in TFAF possesses a significant partial positive charge (δ+) due to the powerful negative inductive effects (-I) of the three fluorine atoms on the α-carbon and the fluorine atom of the acyl fluoride group. This extreme electrophilicity makes it a prime target for attack by a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the fluoride ion (F⁻), being a competent leaving group, is eliminated.

This general pathway is central to the reactions of TFAF with all major classes of nucleophiles, including water, alcohols, and amines.

Visualization of the General Mechanism

The logical workflow of the nucleophilic acyl substitution on this compound can be represented as follows:

Spectroscopic Profile of Trifluoroacetyl Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trifluoroacetyl fluoride (B91410) (CF₃COF), a crucial building block in organic synthesis, particularly for the introduction of fluorine into molecules to enhance pharmacological properties. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of trifluoroacetyl fluoride. Due to its gaseous state at room temperature, spectra are typically acquired in the gas phase or in solution at low temperatures.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound is characterized by two distinct signals corresponding to the trifluoromethyl (CF₃) group and the acyl fluoride (-COF) fluorine.

Table 1: ¹⁹F NMR Data for this compound

| Functional Group | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| -COF | 11.07 | Quartet (q) | ⁴JFF = 5.8 |

| -CF₃ | -78.86 | Doublet (d) | ⁴JFF = 5.8 |

Note: Data was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C. Chemical shifts are referenced to an external standard. The general range for trifluoroacetyl groups is typically between -67 to -85 ppm relative to CFCl₃[1][2][3]. Acyl fluoride chemical shifts can range from -70 to -20 ppm[4].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals two carbon environments: the carbonyl carbon and the trifluoromethyl carbon. Both signals are split due to coupling with the fluorine atoms.

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

| C =O | 147.0 | Doublet of Quartets (dq) | ¹JCF = 371.5, ²JCF = 50.6 |

| -C F₃ | Data not explicitly found | Quartet of Doublets (qd) | ¹JCF ≈ 283, ³JCF = small |

Note: Data for the carbonyl carbon was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C[5]. The coupling constant for the trifluoromethyl carbon is estimated from data for trifluoroacetic acid, which shows a ¹JCF of 283 Hz and a ²JCF of 44 Hz[6].

¹⁷O NMR Spectroscopy

To date, specific experimental ¹⁷O NMR data for this compound has not been reported in the literature. This is likely due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, which makes its detection challenging.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The strong electron-withdrawing nature of the fluorine atoms significantly influences the frequencies of these vibrations.

Table 3: Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1880 | C=O stretch (ν C=O) |

| ~1250 | C-F stretch (ν C-F, acyl) |

| ~1200 - 1100 | CF₃ asymmetric stretch (νas CF₃) |

| ~1100 | CF₃ symmetric stretch (νs CF₃) |

| ~750 | C-C stretch (ν C-C) |

| ~600 - 500 | CF₃ deformation modes |

| 50 | Torsional vibration |

Note: The exact peak positions can vary slightly based on the experimental conditions (e.g., gas pressure, resolution). The assignment of all fundamental frequencies has been reported in the literature, with the torsional vibration located at 50 cm⁻¹[7].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is dictated by the relative bond strengths within the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 116 | [CF₃COF]⁺• | Molecular Ion (M⁺•) |

| 97 | [CF₃CO]⁺ | Loss of F• |

| 69 | [CF₃]⁺ | Loss of •COF; often the base peak |

| 47 | [COF]⁺ | Loss of •CF₃ |

Note: The molecular weight of this compound is 116.01 g/mol [8]. The fragmentation pattern is proposed based on common fragmentation pathways of fluorinated compounds and trifluoroacetyl derivatives[9][10][11].

Experimental Protocols

Given that this compound is a gas at standard temperature and pressure, specialized techniques are required for its spectroscopic analysis.

Gas-Phase NMR Spectroscopy

-

Sample Preparation : A specialized gas-tight NMR tube equipped with a valve is required. The tube is evacuated and then filled with this compound gas to a desired pressure. A small amount of a deuterated solvent (e.g., acetone-d₆) can be added to the bottom of the tube to serve as a lock signal, though this may lead to some dissolution of the gas.

-

Instrumentation : A high-field NMR spectrometer equipped with a broadband probe is used. For ¹⁹F and ¹³C NMR, the probe must be tuned to the respective frequencies.

-

Data Acquisition :

-

¹⁹F NMR : A standard one-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus. A spectral width of approximately 200 ppm, centered around -30 ppm, should be adequate.

-

¹³C NMR : Due to the low natural abundance of ¹³C and the signal splitting from C-F coupling, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is generally not required unless impurities are present.

-

Gas-Phase Infrared (IR) Spectroscopy

-

Sample Preparation : A gas cell with IR-transparent windows (e.g., KBr or NaCl) and a defined path length (typically 10 cm or longer) is used. The cell is first evacuated and a background spectrum is collected. The cell is then filled with this compound gas to a known pressure.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹ to resolve the rotational-vibrational fine structure of the gas-phase bands.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : this compound gas is introduced into the ion source of the mass spectrometer via a gas inlet system, which allows for precise control of the sample flow rate.

-

Ionization : The gas molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. rsc.org [rsc.org]

- 6. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C2F4O | CID 67716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to Trifluoroacetyl Fluoride: Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and emergency protocols for the use of trifluoroacetyl fluoride (B91410) in a laboratory setting. The information is compiled from various safety data sheets and chemical safety resources to ensure a thorough understanding of the risks and mitigation strategies associated with this compound.

Chemical Identification and Properties

Trifluoroacetyl fluoride (TFAF) is an organofluorine compound with the chemical formula C₂F₄O.[1] It is a highly reactive and toxic gas, necessitating stringent safety measures during handling and use.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂F₄O | [1][2] |

| Molecular Weight | 116.0144 g/mol | [1] |

| CAS Number | 354-34-7 | [2][3] |

| Boiling Point | -27 °C (-17 °F) | |

| Melting Point | -146 °C (-231 °F) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety controls.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Gases under pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated | Gas Cylinder |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation Mark |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Corrosion |

| Specific target organ toxicity – Single exposure | Category 3, Respiratory tract irritation | H335: May cause respiratory irritation | Exclamation Mark |

Source:[2]

Primary Hazards:

-

High Toxicity: Fatal if inhaled and toxic in contact with skin.[2][3]

-

Corrosivity: Causes severe skin burns and serious eye damage.[2][4]

-

Reactivity: Reacts violently with water and can release toxic gases when in contact with acids.[1] It is also incompatible with strong bases, strong oxidizing agents, and glass.[2]

-

Pressure Hazard: As a liquefied gas, it can explode if heated.[2]

Handling and Storage Procedures

Proper handling and storage are critical to minimize the risks associated with this compound.

-

All work with this compound must be conducted in a properly functioning fume hood.[1][5]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

-

Systems under pressure should be regularly checked for leakage.[2]

-

Avoid working with this chemical alone or outside of normal working hours.[5]

A comprehensive PPE strategy is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles with side-shields and a face shield. | EN 166 (EU) or NIOSH (US) approved.[3] |

| Skin | Fire/flame resistant and impervious clothing. A rubber apron over a lab coat is recommended. | [3][6] |

| Hands | A utility-style neoprene or nitrile glove over an exam-style nitrile glove. Inspect gloves prior to use. | 29 CFR 1910.138: Hand Protection.[2] |

| Respiratory | A full-face respirator with appropriate cartridges if exposure limits are exceeded or in case of inadequate ventilation. | 29 CFR 1910.134: Respiratory Protection.[2] |

| Feet | Closed-toe solid top shoes and safety shoes. | 29 CFR 1910.136: Foot Protection.[2] |

-

Protect from sunlight and do not expose to temperatures exceeding 50 °C.[2]

-

Keep containers tightly closed and store locked up.[3]

-

Store away from incompatible materials such as water, acids, strong bases, and strong oxidizing agents.[2]

-

Use secondary containment for all containers.[5]

Emergency Procedures

Immediate and appropriate response to an emergency is critical to mitigate harm.

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Move the victim to fresh air immediately.[3] 2. If breathing is difficult, give oxygen.[3] 3. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3] 4. Seek immediate emergency medical help.[3] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[6][7] 2. Remove all contaminated clothing while under the shower.[7] 3. After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it in.[2][6] 4. Seek immediate medical attention.[2] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Rinse mouth with water.[3] 2. Do NOT induce vomiting.[3] 3. If the person is conscious, have them drink large amounts of water to dilute the chemical.[8] 4. Call a poison control center or doctor immediately.[3] |

Note: Due to the severe hazards of this compound, which can cause systemic fluoride poisoning, all exposures require immediate medical attention.[2]

-

Small Spills: In a fume hood, neutralize the spill with sodium carbonate, sodium bicarbonate, or a commercial spill absorbent rated for hydrofluoric acid.[8] Do not use sand or kitty litter as this can generate toxic silicon tetrafluoride gas.[8]

-

Large Spills: Evacuate the area immediately.[2] Close the lab door and post a warning sign. Contact your institution's emergency response team.[8]

-

Ensure adequate ventilation and wear appropriate PPE during cleanup.[3]

-

This compound is a non-flammable gas but containers may explode when heated.[2]

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish surrounding fires.[3]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Disposal Considerations

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3]

-

Do not dispose of the chemical down the drain.[3]

-

Contact a licensed professional waste disposal service to dispose of this material.

Visualized Workflows and Relationships

The following diagram illustrates the hierarchy of controls for managing risks associated with this compound, from most to least effective.

Caption: Hierarchy of control measures for safe handling.

This diagram outlines the immediate steps to be taken in the event of an exposure to this compound.

Caption: Immediate actions for different exposure routes.

This diagram provides a logical workflow for the day-to-day safe handling and storage of this compound in a laboratory setting.

References

- 1. Buy this compound | 354-34-7 [smolecule.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide to the Physical Properties of Trifluoroacetyl Fluoride Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trifluoroacetyl fluoride (B91410) (CF₃COF), a colorless, toxic, and corrosive gas.[1][2] Trifluoroacetyl fluoride is a significant intermediate in industrial chemistry, particularly in the production of trifluoroacetic acid.[1] This document compiles essential quantitative data, outlines standard experimental methodologies for its characterization, and presents logical workflows relevant to its synthesis and analysis.

Core Physical and Chemical Properties

This compound is an organofluorine compound with the chemical formula C₂F₄O.[1] It belongs to the carboxylic acid fluoride family and is the acid fluoride derivative of trifluoroacetic acid.[1] The presence of multiple fluorine atoms significantly influences its reactivity and physical characteristics.[2]

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,2-trifluoroacetyl fluoride | [1][2] |

| Molecular Formula | C₂F₄O | [1][2] |

| Molecular Weight | 116.015 g/mol | [1] |

| CAS Number | 354-34-7 | [2] |

| Appearance | Colorless gas | [1] |

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source |

| Boiling Point | -59 °C | 1 atm | [1] |

| Melting Point | -159.46 °C | [3][4] | |

| Critical Temperature | 49.85 °C | ||

| Liquid Density | 1.44 g/mL | 25 °C | |

| Enthalpy of Vaporization (ΔvapH) | 19.207 kJ/mol | at Boiling Point (214.10 K) | [5] |

| Enthalpy of Fusion (ΔfusH) | 4.870 kJ/mol | at Melting Point (113.69 K) | [5] |

| Solubility in Water | Reacts with water | [1] |

Table 3: Vapor Pressure Data

| Temperature | Pressure (MPa) | Pressure (psig) | Source |

| 20 °C | 1.928 | ||

| 7 °C | 220 | [6] |

The vapor pressure of this compound can be modeled using the Antoine equation, log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients calculated by NIST from experimental data over a temperature range of 161.94 K to 214.27 K are:[5][7][8]

-

A = 4.21705

-

B = 765.587

-

C = -32.284

Synthesis Pathway

This compound can be synthesized through several routes. A common laboratory and industrial preparation involves the reaction of trifluoroacetic anhydride (B1165640) with anhydrous hydrogen fluoride.[1]

Caption: Synthesis of this compound.

Experimental Protocols for Physical Property Determination

A. Boiling Point Determination

The boiling point of a liquefied gas like this compound is determined by measuring the temperature at which its vapor pressure equals the atmospheric pressure.

-

Methodology: A sample of the liquefied gas is placed in a condensation apparatus equipped with a thermometer or thermocouple and a reflux condenser cooled to a very low temperature (e.g., with liquid nitrogen). The sample is gently heated. The temperature at which the liquid boils and a steady reflux is observed is recorded as the boiling point. The atmospheric pressure must be simultaneously recorded.

B. Melting Point Determination

The melting point is determined by observing the temperature at which the solid phase transitions to the liquid phase.

-

Methodology: A sample of this compound is first solidified by cooling it below its melting point in a sealed capillary tube. The tube is then placed in a temperature-controlled bath or block. The temperature is slowly increased, and the point at which the solid completely transforms into a liquid is recorded as the melting point.

C. Vapor Pressure Measurement

Vapor pressure is a critical property for handling and storage. It is measured as a function of temperature.

-

Methodology (Static Method):

-

A pure sample of this compound is introduced into a vacuum-sealed, temperature-controlled vessel connected to a pressure-measuring device (manometer).

-

The vessel is submerged in a cryostat or temperature-controlled bath to maintain a constant temperature.

-

The system is allowed to reach equilibrium, where the pressure reading stabilizes. This reading is the vapor pressure at that specific temperature.

-

The process is repeated at various temperatures to generate a vapor pressure curve.

-

Caption: Workflow for Vapor Pressure Determination.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Toxicity: It is classified as fatal if inhaled and is highly corrosive, causing severe skin burns and serious eye damage.[2][6][10]

-

Reactivity: The gas reacts violently with water, releasing toxic gases.[2][6] It is also incompatible with strong bases, oxidizing agents, acids, and glass.[6]

-

Storage and Handling: this compound is shipped as a liquefied gas under pressure and may explode if heated.[6][11] It must be stored in a cool, dry, well-ventilated area away from heat sources and direct sunlight, in appropriate pressure-resistant cylinders.[6] All handling should be performed using appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[6][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 354-34-7 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. 354-34-7 CAS MSDS (Perfluoroacetyl fluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. This compound | C2F4O | CID 67716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. matrixscientific.com [matrixscientific.com]

Trifluoroacetyl Fluoride: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetyl fluoride (B91410) (TFAF), a colorless gas at standard temperature and pressure, is a highly reactive and versatile reagent in organic synthesis. Its primary utility lies in its ability to introduce the trifluoroacetyl moiety (CF₃CO-) into a wide range of organic molecules. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique properties to the resulting compounds, making TFAF an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of trifluoroacetyl fluoride, complete with detailed experimental protocols, quantitative data, and process visualizations to support its practical application in a research and development setting.

Introduction

This compound (CF₃COF) is the acyl fluoride of trifluoroacetic acid. Its high electrophilicity at the carbonyl carbon makes it a potent agent for trifluoroacetylation, a key transformation in modern organic chemistry. The introduction of the trifluoroacetyl group can significantly alter the chemical and physical properties of a molecule, often enhancing metabolic stability, bioavailability, and lipophilicity, which are critical parameters in drug design.[1][2]

This technical guide serves as a core reference for professionals in the chemical sciences, detailing the fundamental aspects of TFAF as a synthetic building block. We will explore its synthesis, key reactions with nucleophiles such as alcohols and amines, its role in cycloaddition reactions, and its application in specialized fields like peptide and polymer chemistry. A strong emphasis is placed on safe handling, detailed experimental procedures, and clear presentation of data to facilitate the adoption of this powerful reagent in complex synthetic workflows.

Properties of this compound

TFAF is a non-flammable, toxic, and corrosive gas that reacts readily with water.[2] Its high reactivity stems from the significant positive partial charge on the carbonyl carbon, induced by the three fluorine atoms of the trifluoromethyl group and the fluorine atom of the acyl fluoride.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂F₄O | [2] |

| Molecular Weight | 116.01 g/mol | [2] |

| Boiling Point | -59 °C | [3] |

| Appearance | Colorless gas | [3] |

| CAS Number | 354-34-7 | [4] |

| Solubility | Reacts with water | [3] |

Synthesis of this compound

This compound can be synthesized through several routes, with the choice of method often depending on the scale and available starting materials.

Industrial-Scale Synthesis

A prominent industrial method involves the gas-phase fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride (HF) over a chromium-containing catalyst.[5] This halogen exchange (HALEX) reaction is typically performed at elevated temperatures in a fixed-bed reactor.

-

Reaction: CCl₃COCl + 3 HF --(Catalyst, Δ)--> CF₃COF + 3 HCl

-

Catalyst: Typically chromium(III) oxide or a chromium- and magnesium-containing catalyst.[5]

-

Conditions: Temperatures range from 200°C to 400°C.[5]

Laboratory-Scale Synthesis

On a laboratory scale, TFAF can be prepared from trifluoroacetic anhydride (B1165640) or trifluoroacetic acid.

-

From Trifluoroacetic Anhydride: Reaction with anhydrous hydrogen fluoride provides TFAF and trifluoroacetic acid.[3]

-

(CF₃CO)₂O + HF → CF₃COF + CF₃COOH

-

-

From Hexafluorothioacetone (B74735) Dimer: A one-step liquid-phase process involves reacting hexafluorothioacetone dimer in an aprotic solvent with an alkali metal fluoride and an oxidizing agent.[6]

Caption: Key industrial and laboratory synthesis routes for this compound.

Core Reactivity: Trifluoroacetylation of Nucleophiles

The primary application of TFAF is as a powerful trifluoroacetylating agent. It reacts readily with a variety of nucleophiles, most notably alcohols and amines, via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for trifluoroacetylation.

Trifluoroacetylation of Alcohols

Alcohols react with TFAF to form trifluoroacetate (B77799) esters. These esters are valuable intermediates and can also serve as derivatives for analytical purposes, such as gas chromatography.

-

General Reaction: R-OH + CF₃COF → R-OCOCF₃ + HF

Table 2: Examples of Trifluoroacetate Ester Synthesis

| Alcohol | Product | Conditions | Yield | Reference |

| Propanol | Propyl trifluoroacetate | KF, CHCl₃/CHCl=CCl₂, 25°C, 5h | 98.7% | [7] |

| Isopropanol | Isopropyl trifluoroacetate | KF, Organic Solvent, 5-45°C, 1-5h | High | [7] |

| Methanol | Methyl trifluoroacetate | KF, Organic Solvent, 5-45°C, 1-5h | High | [7] |

| Ethanol | Ethyl trifluoroacetate | KF, Organic Solvent, 5-45°C, 1-5h | High | [7] |

Trifluoroacetylation of Amines

Primary and secondary amines react with TFAF to form highly stable trifluoroacetamides. The trifluoroacetyl group is an important N-protecting group in peptide synthesis due to its stability in acidic conditions and its facile removal under mild basic conditions.[8]

-

General Reaction (Primary Amine): R-NH₂ + CF₃COF → R-NHCOCF₃ + HF

-

General Reaction (Secondary Amine): R₂NH + CF₃COF → R₂NCOCF₃ + HF

The reaction is typically rapid and clean. While direct use of gaseous TFAF is less commonly documented in academic literature than reagents like trifluoroacetic anhydride (TFAA), the principles are identical.

Advanced Applications and Other Reactions

Beyond simple acylation, TFAF and the trifluoroacetyl group play a significant role in more complex synthetic strategies.

Cycloaddition Reactions

The electron-withdrawing trifluoroacetyl group (COCF₃) can significantly influence the energetics and selectivity of cycloaddition reactions, such as the Diels-Alder reaction. When attached to a dienophile, it strongly activates the system for "normal electron-demand" Diels-Alder reactions by lowering the LUMO energy. Conversely, when attached to a diene, it facilitates "inverse electron-demand" Diels-Alder reactions.[7] This electronic modulation is a powerful tool for synthetic design.[7][9]

Caption: Logical flow of the trifluoroacetyl group's electronic effects.

Precursor to Other Fluorinated Compounds

This compound is a key industrial intermediate for the production of trifluoroacetic acid (TFA) via hydrolysis.[3][6]

-

Reaction: CF₃COF + H₂O → CF₃COOH + HF

It can also react with metal fluorides like cesium or rubidium fluoride to form pentafluoroethanolate salts, or with sulfur trioxide to yield trifluoroacetyl fluorosulfonate, demonstrating its utility in synthesizing other complex fluorinated molecules.[3]

Experimental Protocols

WARNING: this compound is a toxic and corrosive gas that reacts violently with water. All manipulations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, cryogenic gloves, and a compatible gas regulator. Ensure an emergency shower and eyewash station are immediately accessible.

Protocol: Synthesis of Benzyl (B1604629) Trifluoroacetate

This protocol is adapted from general procedures for the reaction of gaseous acyl fluorides with alcohols.[7]

-

Materials:

-

Benzyl alcohol (1.08 g, 10.0 mmol)

-

Anhydrous pyridine (B92270) (0.87 g, 11.0 mmol)

-

Anhydrous diethyl ether (50 mL)

-

This compound gas (approx. 1.28 g, 11.0 mmol)

-

Cylinder of this compound with a regulator and needle valve

-

Three-neck round-bottom flask (100 mL), equipped with a magnetic stir bar, gas inlet adapter, and a drying tube.

-

-

Procedure:

-

Assemble and flame-dry the glassware under an inert atmosphere (N₂ or Ar). Allow to cool to room temperature.

-

Charge the flask with benzyl alcohol, anhydrous pyridine, and anhydrous diethyl ether.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly bubble this compound gas into the solution via the gas inlet adapter. The mass of gas added can be monitored by placing the lecture bottle on a tared balance.

-

A white precipitate (pyridinium hydrofluoride) will form.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the benzyl alcohol is consumed.

-

Carefully quench the reaction by slowly adding 20 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure benzyl trifluoroacetate.

-

Protocol: Synthesis of N-Phenyltrifluoroacetamide (Trifluoroacetanilide)

This protocol is a representative procedure for the trifluoroacetylation of an aromatic amine using TFAF.

-

Materials:

-

Aniline (0.93 g, 10.0 mmol), freshly distilled

-

Anhydrous triethylamine (B128534) (1.11 g, 11.0 mmol)

-

Anhydrous dichloromethane (B109758) (DCM, 50 mL)

-

This compound gas (approx. 1.28 g, 11.0 mmol)

-

Apparatus as described in Protocol 6.1.

-

-

Procedure:

-

Set up the flame-dried apparatus under an inert atmosphere.

-

Charge the flask with aniline, triethylamine, and anhydrous DCM.

-

Cool the stirred solution to 0°C in an ice-water bath.

-

Slowly bubble this compound gas into the solution. A precipitate of triethylammonium (B8662869) hydrofluoride will form.

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the disappearance of aniline.

-

Quench the reaction by the slow addition of 30 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess amine and triethylamine, followed by saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

The crude solid product, trifluoroacetanilide, can be purified by recrystallization (e.g., from hexanes or ethanol/water).

-

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

-

Toxicity: Fatal if inhaled.[10] Causes severe skin burns and eye damage.[10]

-

Reactivity: Contains gas under pressure; may explode if heated.[10] Reacts violently with water, releasing toxic and corrosive HF gas.[2]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[2][10]

-

Use appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10] A respirator may be required for certain operations.[2]

-

Systems under pressure should be regularly checked for leaks.[10]

-

Keep the container closed when not in use and protect from sunlight.[10]

-

Store in a cool, dry, well-ventilated area away from incompatible materials, especially water and acids.[2][10]

-

-

First Aid:

-

Inhalation: Move to fresh air immediately. Get emergency medical help.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[10]

-

Conclusion

This compound is a potent and versatile reagent that serves as a cornerstone in organofluorine chemistry. Its ability to efficiently introduce the trifluoroacetyl group into organic molecules provides a direct route to compounds with enhanced biological and material properties. While its gaseous nature and high reactivity demand careful handling, the synthetic advantages it offers are substantial. For researchers and professionals in drug development and materials science, a thorough understanding of TFAF's properties, reactivity, and handling protocols is essential for leveraging its full potential in the synthesis of novel and functionalized molecules.

References

The references provided are a representative list based on the search results and are formatted for clarity within this guide.

References

- 1. CN104387272B - Preparation method of trifluoroacetic acid ester - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN1121064A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. CN103524325A - Preparation method of trifluoroacetic acid - Google Patents [patents.google.com]

- 7. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 8. Trifluoroacetic acid formation from HFC-134a under atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Hydrolysis of Trifluoroacetyl Fluoride to Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of trifluoroacetyl fluoride (B91410) to trifluoroacetic acid, a critical reaction in the industrial synthesis of this important fluorinated compound. This document details the reaction mechanism, kinetics, and thermodynamics, and provides representative experimental protocols and analytical methods.

Introduction

Trifluoroacetic acid (TFA) is a structurally simple, yet highly functional organofluorine compound with a wide range of applications in organic synthesis, biochemistry, and materials science. Its unique properties, including high acidity, volatility, and solubility in organic solvents, make it an invaluable reagent. The primary industrial route to trifluoroacetic acid involves the hydrolysis of trifluoroacetyl fluoride (TFAF). This reaction is also of significant interest in atmospheric chemistry, where the atmospheric degradation of certain hydrofluorocarbons can lead to the formation of this compound and its subsequent hydrolysis.

This compound is a colorless, toxic, and corrosive gas that is highly reactive towards nucleophiles. Its hydrolysis is a vigorous reaction that proceeds readily to yield trifluoroacetic acid and hydrogen fluoride. A thorough understanding of the principles governing this reaction is essential for its safe and efficient execution in both laboratory and industrial settings.

Reaction Mechanism and Kinetics

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon in this compound is highly electrophilic due to the strong electron-withdrawing effects of the three fluorine atoms on the adjacent carbon and the fluorine atom of the acyl fluoride group. This pronounced positive character makes it highly susceptible to nucleophilic attack by water.

The reaction is thought to proceed in a stepwise manner:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to a neighboring water molecule or another proton acceptor.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a fluoride ion, which is a good leaving group. The fluoride ion is subsequently protonated to form hydrogen fluoride.

Theoretical studies have indicated that the presence of additional water molecules can catalyze the reaction in the gas phase by facilitating proton transfer steps and stabilizing the transition state.

Kinetic Data

Quantitative kinetic data for the hydrolysis of this compound in the liquid phase is not extensively available in the public domain. However, studies on the mass transfer of this compound at the air/water interface have been conducted to understand its atmospheric fate. These studies provide a combined parameter of the Henry's law constant (H) and the first-order hydrolysis rate constant (k).

Thermodynamics

Comprehensive experimental thermodynamic data for the hydrolysis of this compound is limited. However, the reaction is known to be highly exothermic. The thermodynamic properties of this compound itself have been characterized and are crucial for handling and storage.

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale hydrolysis of this compound, synthesized from patent literature. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

This compound (gas)

-

Deionized water

-

Reactor: A steel-lined polytetrafluoroethylene (PTFE) reactor equipped with a gas inlet tube, a stirrer, a temperature controller, and a pressure gauge.

-

Condenser and collection flask

-

Distillation apparatus

Procedure

-

Reactor Setup: Charge the steel-lined PTFE reactor with a known quantity of deionized water (e.g., 1000 g).

-

Reaction Initiation: Cool the reactor to the desired temperature (e.g., 30-70 °C) and begin stirring. Introduce gaseous this compound into the water through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

Reaction Monitoring: Continue the addition of this compound over a period of several hours (e.g., 4 hours). The reaction progress can be monitored by observing the uptake of the gaseous reactant.

-

Product Isolation and Purification: Once the reaction is complete, stop the flow of this compound and allow the reactor to return to room temperature. The resulting solution contains trifluoroacetic acid, hydrogen fluoride, and water.

-

Degassing and Rectification: The crude product is then degassed to remove any dissolved unreacted starting material and volatile byproducts. Subsequent fractional distillation (rectification) is performed to separate the trifluoroacetic acid from water and hydrogen fluoride, yielding a high-purity product.

Data Presentation

Quantitative Data from Patent Examples

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

| This compound (g) | 1605.5 | 1615.5 | 1260.6 | 931 |

| Deionized Water (g) | 1000 | 1000 | 1000 | 1000 |

| Reaction Temperature (°C) | 30 | 40 | 50 | 70 |

| Reaction Time (hours) | 4 | 4 | 4 | 4 |

| Trifluoroacetic Acid Yield (%) | 95.3 | 96.1 | 93.4 | 94 |

| Trifluoroacetic Acid Purity (%) | 99.0 | 99.0 | 99.0 | 99.0 |

Kinetic and Thermodynamic Data

| Parameter | Value | Conditions | Reference |

| H√k (M·atm⁻¹·s⁻¹/²) | 60 | 273 K | |

| Enthalpy of Vaporization (ΔvapH) of TFAF (kJ/mol) | 19.21 | at boiling point (214.1 K) | |

| Enthalpy of Fusion (ΔfusH) of TFAF (kJ/mol) | 4.87 | at melting point (113.69 K) |

Process Workflow

The overall process for the production of trifluoroacetic acid via the hydrolysis of this compound can be visualized as a multi-step workflow, from the synthesis of the starting material to the final purified product.

Caption: Overall process workflow from this compound synthesis to pure trifluoroacetic acid.

Analytical Methods

The purity of the final trifluoroacetic acid product is critical for its intended applications. Several analytical techniques are employed for its characterization and quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of trifluoroacetic acid. Reversed-phase chromatography with a suitable column (e.g., C18) and a mobile phase containing an ion-pairing agent can be used. Detection is typically performed using a UV detector at a low wavelength (around 200-210 nm).

-

Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS): This is a highly sensitive and specific method for the trace analysis of trifluoroacetate (B77799) in various matrices. It allows for the direct injection of aqueous samples and provides excellent separation and detection capabilities.

-

Gas Chromatography (GC): Due to the high polarity and low volatility of trifluoroacetic acid, direct GC analysis is challenging. However, it can be analyzed by GC after derivatization to a more volatile ester, such as its methyl ester. Headspace GC analysis of the methyl ester derivative is a sensitive method for determining trifluoroacetic acid in complex samples.

Safety Considerations

This compound is a hazardous material and must be handled with extreme caution.

-

Toxicity and Corrosivity: It is a highly toxic and corrosive gas that can cause severe damage to the respiratory tract, eyes, and skin upon contact.

-

Reactivity: this compound reacts violently with water and should be handled in a dry environment.

-

Personal Protective Equipment (PPE): When working with this compound, appropriate PPE is mandatory. This includes a full-face respirator with an appropriate cartridge, chemical-resistant gloves, and a lab coat. All operations should be performed in a certified chemical fume hood.

-

Pressure and Storage: As a gas, it is supplied in pressurized cylinders which should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

The product of the hydrolysis, hydrogen fluoride, is also an extremely corrosive and toxic substance that requires specialized handling procedures.

Conclusion

The hydrolysis of this compound is a fundamental and industrially significant reaction for the production of high-purity trifluoroacetic acid. A thorough understanding of the reaction mechanism, kinetics, and thermodynamics, coupled with well-defined experimental protocols and analytical methods, is crucial for the safe and efficient synthesis of this versatile chemical. This guide provides a comprehensive overview of these aspects to aid researchers, scientists, and drug development professionals in their work with this important fluorinated compound.

In-Depth Technical Guide: Thermal Decomposition Products of Trifluoroacetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetyl fluoride (B91410) (CF3COF) is a reactive organofluorine compound utilized in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its safe handling and for predicting its fate in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of trifluoroacetyl fluoride, summarizing the identified decomposition products, outlining experimental methodologies, and presenting a plausible decomposition mechanism. All quantitative data from cited studies are presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using diagrams.

Introduction

This compound (CF3COF) is a colorless gas at standard conditions and serves as an important intermediate in the synthesis of various fluorinated compounds. Its thermal decomposition has been a subject of interest, particularly in the context of high-temperature industrial processes and the atmospheric fate of fluorinated compounds. The thermal degradation of CF3COF typically occurs at elevated temperatures, generally in the range of 300°C to 390°C.[1] This process leads to the formation of a range of smaller, more stable molecules.

Thermal Decomposition Products

The primary products resulting from the thermal decomposition of this compound have been identified through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. The major decomposition products consistently reported in the literature are carbon dioxide (CO2), difluoromethyl trifluoroacetate (B77799) (CF3COOCF2H), and carbon monoxide (CO).[1]

The formation of these products is influenced by the specific experimental conditions, such as temperature, pressure, and the presence of other substances. For instance, in the presence of water, this compound can hydrolyze to form trifluoroacetic acid (CF3COOH).

Table 1: Summary of Identified Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Method of Identification | Reference |

| Carbon Dioxide | CO2 | Not specified | [1] |

| Difluoromethyl trifluoroacetate | CF3COOCF2H | Not specified | [1] |

| Carbon Monoxide | CO | Not specified | [1] |

Note: Specific quantitative yields under varying conditions are not extensively reported in the readily available literature.

Experimental Protocols

Detailed experimental protocols for the thermal decomposition of pure this compound are not extensively documented in publicly accessible literature. However, studies on the thermal decomposition of related compounds, such as trifluoroacetic acid (TFA), which produces this compound as an intermediate, provide insights into the methodologies employed. These studies typically involve the pyrolysis of the compound in a controlled environment followed by the analysis of the resulting products.

A general experimental workflow for studying the thermal decomposition of a gaseous compound like this compound can be conceptualized as follows:

Caption: A generalized experimental workflow for the pyrolysis of this compound.

Pyrolysis Apparatus

A typical pyrolysis setup would consist of a flow system where a carrier gas (e.g., nitrogen or argon) is passed through a sample of this compound. The gas mixture is then introduced into a high-temperature reactor, often a quartz or stainless steel tube housed in a furnace. The temperature of the furnace is precisely controlled to achieve the desired decomposition temperature.

Product Collection and Analysis

The gaseous products exiting the reactor are typically passed through a cold trap to condense any less volatile compounds. The collected sample, both gaseous and condensed phases, is then analyzed using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different components of the product mixture based on their retention times and mass spectra.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the decomposition products by analyzing their infrared absorption spectra.

Decomposition Mechanism

While a definitive and universally accepted detailed mechanism for the thermal decomposition of this compound is not extensively elaborated in the available literature, a plausible pathway can be inferred from the observed products and the chemistry of related fluorinated compounds. The decomposition is believed to be initiated by the unimolecular decomposition of the CF3COF molecule.

A key proposed step in the decomposition of related perfluorinated carboxylic acids is the elimination of a molecule, which for this compound could be envisioned as an intramolecular rearrangement.

Caption: A proposed high-level decomposition pathway for this compound.

The initial step is likely the thermal excitation of the this compound molecule. This excited molecule can then undergo bond cleavage. One plausible primary decomposition pathway could involve the breaking of the C-C bond to yield trifluoromethyl (CF3) and fluoroformyl (FCO) radicals. These highly reactive radicals would then undergo further reactions to form the observed stable products.

Another proposed mechanism for related compounds involves the formation of difluorocarbene (:CF2) as a key intermediate.[1] In the case of CF3COF, this could occur through a rearrangement and elimination process. The highly reactive difluorocarbene could then participate in various secondary reactions, leading to the formation of more complex products like difluoromethyl trifluoroacetate.

Conclusion

The thermal decomposition of this compound, occurring at temperatures between 300°C and 390°C, primarily yields carbon dioxide, difluoromethyl trifluoroacetate, and carbon monoxide. While the general products are known, a detailed quantitative analysis of the product distribution under varying experimental conditions remains an area for further investigation. The proposed decomposition mechanisms, involving radical pathways and the potential formation of difluorocarbene intermediates, provide a framework for understanding the thermal behavior of this important fluorinated compound. Further experimental and computational studies are necessary to fully elucidate the intricate kinetics and mechanisms of this compound pyrolysis, which will be invaluable for optimizing industrial processes and modeling its environmental impact.

References

Methodological & Application

Application Notes and Protocols: Trifluoroacetyl Fluoride as a Trifluoroacetylation Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetyl fluoride (B91410) (TFAF) is a highly reactive organofluorine compound with the chemical formula C₂F₄O.[1] It serves as a potent trifluoroacetylation agent, enabling the introduction of the trifluoroacetyl group (-C(O)CF₃) into a variety of organic molecules. This modification is of significant interest in pharmaceutical development and material science, as the incorporation of fluorine atoms can enhance the pharmacological properties of drug candidates, such as bioavailability and metabolic stability.[1] TFAF is a colorless gas at standard temperature and pressure, and it reacts readily with nucleophiles such as water, alcohols, and amines.[1][2] This document provides detailed application notes and protocols for the use of trifluoroacetyl fluoride as a trifluoroacetylation agent.

Physicochemical Properties and Safety Information

This compound is a toxic and corrosive gas that can cause severe lung damage upon inhalation and serious burns on skin and eye contact.[1] It reacts violently with water.[1] All handling of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[1]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₄O | [1] |

| Molecular Weight | 116.015 g/mol | [2] |

| Boiling Point | -59 °C | [2] |

| Appearance | Colorless gas | [2] |

| Hazards | Toxic, Corrosive, Reacts with water | [1][2] |

Applications in Trifluoroacetylation

The primary application of this compound is as a reagent for introducing the trifluoroacetyl group. The high electrophilicity of the carbonyl carbon, a result of the strong electron-withdrawing effects of the trifluoromethyl group and the fluorine atom, makes it highly susceptible to nucleophilic attack.[3]

Trifluoroacetylation of Alcohols to Form Trifluoroacetate (B77799) Esters

This compound reacts with alcohols to produce the corresponding trifluoroacetate esters. This reaction is particularly useful for creating derivatives for gas chromatography analysis or for introducing the trifluoroacetyl moiety into more complex molecules.

Table 2: Synthesis of Propyl Trifluoroacetate using this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Propanol (12 kg) | This compound (11.6 kg) | Potassium Fluoride (5.8 kg) / Chloroform (B151607) & Trichloroethylene (1:1) | 25 | 5 | Propyl trifluoroacetate | 98.7 | [4] |

Trifluoroacetylation of Amines to Form Trifluoroacetamides

This compound is expected to react readily with primary and secondary amines to form stable trifluoroacetamides. While specific literature protocols with detailed yields for this reaction using this compound are not abundant, the general reactivity of acyl fluorides suggests a straightforward reaction. This functionalization is crucial in peptide synthesis and for the protection of amine groups in multi-step organic synthesis.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Propyl Trifluoroacetate

This protocol is adapted from a patented procedure for the synthesis of trifluoroacetate esters.[4]

Materials:

-

Propanol

-

This compound gas

-

Potassium fluoride (KF)

-

Chloroform

-

Trichloroethylene

-

Reaction vessel with a stirrer and gas inlet

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a reaction vessel equipped with a stirrer, add 12 kg of propanol.

-

With stirring, slowly add 5.8 kg of potassium fluoride, ensuring homogeneous mixing.

-

Add a 1:1 (v/v) mixture of chloroform and trichloroethylene. The volume of this mixed solvent should be equal to the volume of propanol.

-

Transfer the mixture to a sealed reactor with a stirring device.

-

Begin stirring and introduce 11.6 kg of this compound gas into the mixture.

-

Maintain the reaction at room temperature (25 °C) for 5 hours.

-

After the reaction is complete, filter the mixture to remove the solid potassium bifluoride (KHF₂) byproduct.

-

Transfer the filtrate to a distillation apparatus and perform rectification to obtain pure propyl trifluoroacetate.

Protocol 2: General Procedure for the Trifluoroacetylation of a Primary or Secondary Amine (Proposed)

This is a general, proposed protocol based on the known reactivity of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Amine substrate (e.g., aniline, diethylamine)

-

This compound gas

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

-

Reaction vessel with a stirrer and gas inlet/outlet

-

Apparatus for quenching and work-up

Procedure:

-

Dissolve the amine substrate in an anhydrous aprotic solvent under an inert atmosphere in a suitable reaction vessel.

-

Cool the solution to a desired temperature (e.g., 0 °C to room temperature).

-

Slowly bubble a stoichiometric amount of this compound gas through the stirred solution. The reaction is expected to be exothermic.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

-

Once the reaction is complete, quench any unreacted this compound by carefully adding a suitable quenching agent (e.g., a dilute aqueous base).

-

Perform a standard aqueous work-up to isolate the crude product.

-

Purify the N-trifluoroacetylated product by recrystallization or column chromatography.

Data Presentation

Table 3: 19F NMR Chemical Shift Ranges for Trifluoroacetyl Groups

| Compound Type | 19F Chemical Shift (ppm, relative to CFCl₃) |

| Trifluoroacetamides | -74 to -77 |

| Trifluoroacetate Esters | -75 to -78 |

| Trifluoroacetyl-containing ketones | -67 to -85 |

Note: The exact chemical shift can be influenced by the substrate's electronic environment, solvent, and concentration.

Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Workflow for trifluoroacetate ester synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 354-34-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Trifluoroacetylation of Primary Amines with Trifluoroacetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a trifluoroacetyl group (-COCF₃) to a primary amine can serve as a protective group strategy, modulate the physicochemical properties of a molecule, or act as an intermediate for further functionalization. Trifluoroacetyl fluoride (B91410) (CF₃COF) is a highly reactive and gaseous acylating agent that offers a direct and efficient route to N-trifluoroacetylated primary amines. These application notes provide a detailed protocol for the trifluoroacetylation of primary amines using trifluoroacetyl fluoride, along with relevant data and visualizations to guide researchers in its safe and effective implementation.

Principle and Mechanism

The trifluoroacetylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl group, as well as the fluorine atom of the acyl fluoride, renders the carbonyl carbon exceptionally susceptible to nucleophilic attack. This is followed by the elimination of a fluoride ion to form the stable N-trifluoroacetylated amine and hydrogen fluoride as a byproduct. The reaction is typically rapid and exothermic.

Mandatory Visualizations

Application Notes and Protocols: Synthesis of Trifluoroacetate Esters from Alcohols using Trifluoroacetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetate (B77799) esters are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of the trifluoroacetyl group can modulate the biological activity, metabolic stability, and physicochemical properties of molecules. While several methods exist for the synthesis of trifluoroacetate esters, the use of trifluoroacetyl fluoride (B91410) (CF₃COF) offers a direct and potentially efficient route. This document provides detailed application notes and protocols for the synthesis of trifluoroacetate esters from alcohols using trifluoroacetyl fluoride, based on available literature.

Reaction Principle and Mechanism

The synthesis of trifluoroacetate esters from alcohols using this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The fluoride ion is subsequently eliminated as a leaving group, forming the trifluoroacetate ester and hydrogen fluoride as a byproduct.

The reaction is often carried out in the presence of a base, such as potassium fluoride, to neutralize the hydrogen fluoride generated, which can otherwise lead to side reactions or degradation of acid-sensitive substrates.

Reaction Scheme:

R-OH + CF₃COF → R-OCOCF₃ + HF

Safety Precautions

This compound is a toxic and corrosive gas. All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn at all times. A gas scrubber containing a suitable neutralizing agent (e.g., aqueous sodium hydroxide) should be used to trap any unreacted this compound and the hydrogen fluoride byproduct.

Experimental Protocols

The following protocols are based on the procedures described in patent literature (CN104387272B) and general laboratory practices for handling gaseous reagents. Researchers should adapt these protocols based on the specific alcohol substrate and available laboratory equipment.

Protocol 1: General Procedure for the Trifluoroacetylation of a Primary Alcohol (e.g., Propanol)

This protocol is adapted from a patented procedure and provides a general method for the synthesis of propyl trifluoroacetate.

Materials:

-

This compound (gas)

-

Potassium fluoride (anhydrous)

-

Organic solvent (e.g., chloroform (B151607) and trichloroethylene (B50587) mixture (1:1 v/v))

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a stirrer, gas inlet, and outlet connected to a scrubber

Procedure:

-

Preparation: In a dry reaction vessel under an inert atmosphere, add propanol (1.0 eq).

-

Addition of Base: Add anhydrous potassium fluoride (1.0-2.0 eq) to the propanol with stirring until a homogeneous mixture is obtained.

-

Addition of Solvent: Add the organic solvent. The volume ratio of the organic solvent to the alcohol can range from 1:0.5 to 1:4.[1]

-

Introduction of this compound: Slowly bubble this compound gas (1.0-1.2 eq) into the stirred reaction mixture. The reaction temperature should be maintained between 5-45 °C.[1]

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within 1-5 hours.[1]

-

Work-up:

-

Once the reaction is complete, stop the flow of this compound and purge the reaction vessel with an inert gas to remove any residual gas.

-

Filter the reaction mixture to remove the solid potassium bifluoride (KHF₂) byproduct.

-

-

Purification:

-

The filtrate, containing the desired trifluoroacetate ester and the solvent, is subjected to fractional distillation (rectification) to isolate the pure product.

-

Protocol 2: Trifluoroacetylation in the Absence of an Additional Organic Solvent

This is a variation of the above protocol where the alcohol itself acts as the solvent.

Materials:

-

Propanol

-

This compound (gas)

-

Potassium fluoride (anhydrous)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a stirrer, gas inlet, and outlet connected to a scrubber

Procedure:

-

Preparation: In a dry reaction vessel under an inert atmosphere, add propanol (1.0 eq).

-

Addition of Base: Add anhydrous potassium fluoride (1.0-2.0 eq) to the propanol with stirring until a homogeneous mixture is obtained.